molecular formula C21H20N4O2S B6246945 4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol CAS No. 2416236-98-9

4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol

Cat. No. B6246945
CAS RN: 2416236-98-9
M. Wt: 392.5
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom . The thienopyrimidine is a fused ring system containing a thiophene ring (a five-membered ring with one sulfur atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) . The piperidine ring is a six-membered ring containing one nitrogen atom .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol' involves the synthesis of the thieno[2,3-d]pyrimidine ring, followed by the synthesis of the oxazole ring, and finally the coupling of the two rings to form the desired compound.", "Starting Materials": [ "2-amino-4-chloro-5-methylthiazole", "2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone", "2,3-dichloropyridine", "4-hydroxypiperidine", "potassium carbonate", "copper(I) iodide", "triethylamine", "acetic acid", "sodium borohydride", "thionyl chloride", "sodium hydroxide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-chloro-5-methylthiazol-2-yl)pyridine", "React 2-amino-4-chloro-5-methylthiazole with 2,3-dichloropyridine in the presence of potassium carbonate and copper(I) iodide in DMF to obtain 2-(4-chloro-5-methylthiazol-2-yl)pyridine.", "Step 2: Synthesis of 2-(4-chloro-5-methylthiazol-2-yl)thieno[2,3-d]pyrimidine", "React 2-(4-chloro-5-methylthiazol-2-yl)pyridine with thionyl chloride in the presence of triethylamine in DMF to obtain 2-(4-chloro-5-methylthiazol-2-yl)pyridine-3-sulfonyl chloride. React the sulfonyl chloride with 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone in the presence of triethylamine in DMF to obtain 2-(4-chloro-5-methylthiazol-2-yl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone. React the ethanone with sodium borohydride in methanol to obtain 2-(4-chloro-5-methylthiazol-2-yl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanol. React the ethanol with sodium hydroxide in water to obtain 2-(4-chloro-5-methylthiazol-2-yl)thieno[2,3-d]pyrimidine.", "Step 3: Synthesis of 4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol", "React 2-(4-chloro-5-methylthiazol-2-yl)thieno[2,3-d]pyrimidine with 4-hydroxypiperidine in the presence of triethylamine in DMF to obtain 4-[(2-amino-4-chloro-5-methylthiazol-2-yl)methyl]-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine-4-ol. React the piperidine-4-ol with acetic acid in ethyl acetate to obtain 4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol." ] }

CAS RN

2416236-98-9

Product Name

4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5

Purity

95

Origin of Product

United States

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